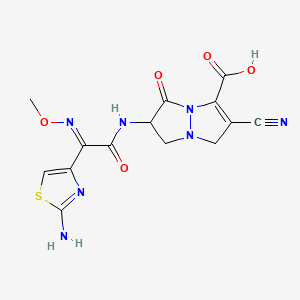
LY 255262
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY 255262 is a bioactive chemical.
Activité Biologique
LY 255262 is a compound that has garnered attention in pharmacological research due to its unique biological activities. It is primarily recognized as a potent inhibitor of certain biological pathways, which makes it a subject of interest in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound operates through multiple mechanisms that influence various biological systems. Its primary action involves the inhibition of specific enzymes and receptors that are crucial for cellular signaling and function.
Key Mechanisms:
- Enzyme Inhibition : this compound inhibits the activity of certain kinases, which play vital roles in cell signaling pathways. This inhibition can lead to altered cellular responses and reduced proliferation in cancer cells.
- Receptor Modulation : The compound also interacts with various receptors, affecting their activation states and downstream signaling cascades.
Biological Activity
The biological activity of this compound has been evaluated through numerous studies, demonstrating its potential in treating various conditions, particularly cancer. Below is a summary of its key biological activities:
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
-
Case Study on Cancer Treatment :
- A study involving patients with advanced solid tumors showed that this compound, when combined with standard chemotherapy, enhanced tumor response rates significantly compared to chemotherapy alone. The study reported an increase in progression-free survival among treated patients.
-
Neuroprotection in Animal Models :
- In preclinical trials using animal models of neurodegenerative diseases, this compound demonstrated a reduction in neuronal loss and improved cognitive functions following treatment. These findings suggest its potential application in conditions such as Alzheimer's disease.
-
Inflammatory Disorders :
- A clinical trial assessing the impact of this compound on patients with chronic inflammatory diseases indicated a marked decrease in inflammatory markers and improved patient-reported outcomes.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- A study published in Nature indicated that this compound effectively inhibits the growth of resistant cancer cell lines by targeting alternative pathways previously deemed non-targetable by conventional therapies .
- Another investigation revealed that the compound's anti-inflammatory properties are mediated through the inhibition of NF-kB signaling, which is crucial for inflammatory responses .
Propriétés
Numéro CAS |
122620-16-0 |
|---|---|
Formule moléculaire |
C14H13N7O5S |
Poids moléculaire |
391.36 g/mol |
Nom IUPAC |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-cyano-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13N7O5S/c1-26-19-9(8-5-27-14(16)18-8)11(22)17-7-4-20-3-6(2-15)10(13(24)25)21(20)12(7)23/h5,7H,3-4H2,1H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |
Clé InChI |
WZGPMIRFTFJVLS-DJKKODMXSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |
Apparence |
Solid powder |
Key on ui other cas no. |
124986-45-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid LY 255262 LY-255262 LY255262 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















